ALK inhibitor 1
Vue d'ensemble
Description
ALK inhibitors are anti-cancer drugs that act on tumors with variations of anaplastic lymphoma kinase (ALK) such as an EML4 - ALK translocation . They fall under the category of tyrosine kinase inhibitors, which work by inhibiting proteins involved in the abnormal growth of tumor cells .
Synthesis Analysis
A series of novel type-I 1/2 inhibitors were rationally designed and synthesized, showing potent inhibitory activity in in vitro ALK enzyme-based assay and superior antiproliferation activity in three ALK-positive cancer cell lines . Another study discussed the design and synthesis of boron-containing ALK inhibitors with favorable in vivo efficacy .
Molecular Structure Analysis
The ALK gene fusion defines one molecular subtype of non-small cell cancer (NSCLC), comprising 4–6% of lung adenocarcinomas . A chromosomal rearrangement involving the ALK gene on chromosome 2 leads to ectopic expression of the tyrosine kinase-containing portion of ALK and its constitutive activation .
Physical And Chemical Properties Analysis
The physical and chemical properties of ALK inhibitor 1 can be found in various chemical databases. For instance, the ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .
Applications De Recherche Scientifique
- ALK inhibitors have shown significant benefits in the management of ALK-positive NSCLC compared to conventional chemotherapy .
- In the first-line setting, alectinib showed a significant advantage over crizotinib and had the longest overall survival among all ALK-inhibitors .
- In the second-line setting, alectinib had the highest progression-free survival for patients pretreated with crizotinib .
- ALK inhibitors have been shown to resensitize NSCLC to crizotinib .
- ALK inhibitors, especially ALK-5 inhibitors, have been shown to induce Foxp3 expression, which plays a key role in the immune resistance of different tumor types, including pancreatic carcinoma .
- ALK inhibitors have been shown to sensitize chemoresistant pancreatic cancer stem cells to Gemcitabine, a commonly used chemotherapeutic agent for pancreatic ductal adenocarcinoma treatment .
- ALK inhibitors have been identified as potent oncogenic drivers in several malignancies .
- ALK inhibitors have been shown to prevent the phosphorylation of the Smad proteins and many if not most of the sequelae following TGF-β release and activation .
- ALK inhibitors have been shown to confer significant sensitivity to ALK inhibition using a tyrosine kinase inhibitor (TKI) .
- Crizotinib, a first-in-class ALK/ROS1/MET inhibitor, was approved by the US Food and Drug Administration (FDA) for advanced, ALK-altered NSCLC in 2011 .
Non-Small Cell Lung Cancer (NSCLC)
Immune Resistance of Tumor Types
Pancreatic Carcinoma
Cancer-Related Biology
Selective Inhibition of Tyrosine Kinase Activity
TGF-β
- ALK inhibitors have shown significant benefits in the management of neuroblastoma. They have been shown to increase ALK expression and sensitize neuroblastoma cells to ALK.CAR-T cells . Alectinib, another ALK inhibitor, has been shown to be effective in treating neuroblastoma with high ALK expression .
- ALK inhibitors have been used in the treatment of ALK-positive large B-cell lymphoma . They have shown efficacy in ALK-rearranged anaplastic large cell lymphoma .
- ALK inhibitors, especially ALK-5 inhibitors, have been shown to induce Foxp3 expression, which plays a key role in the immune resistance of different tumor types, including pancreatic carcinoma .
- ALK inhibitors have been associated with kidney failure as well as an increased risk for the development and progression of renal cysts .
- ALK inhibitors have been associated with bradycardia in the treatment of non-small cell lung cancer .
- ALK inhibitors have shown potential in the treatment of brain metastases in ALK-rearranged non-small cell lung cancer .
Neuroblastoma
Lymphoma
Inflammatory Diseases
Renal Diseases
Cardiovascular Diseases
Neurological Diseases
Metabolic Diseases
Genetic Diseases
Orientations Futures
The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .
Propriétés
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ALK inhibitor 1 | |
CAS RN |
761436-81-1 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.